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Antibiotic P42-1 -

Antibiotic P42-1

Catalog Number: EVT-8202128
CAS Number:
Molecular Formula: C27H24N2O9
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Antibiotic P42-1 involves several key methods, primarily focusing on organic synthesis techniques. The details of the synthesis process include:

  • Starting Materials: The synthesis typically begins with readily available organic precursors that can undergo various chemical transformations.
  • Reactions: Common reactions used in the synthesis include nucleophilic substitutions and coupling reactions, which are essential for constructing the antibiotic's molecular framework.
  • Technical Details: The synthesis may involve multiple steps, including purification processes like chromatography to isolate the desired compound from byproducts. Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Molecular Structure Analysis

Antibiotic P42-1 has a specific molecular structure that contributes to its antibacterial activity.

  • Structure: The molecular formula and structural representation can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques help elucidate the arrangement of atoms within the molecule.
  • Data: The precise molecular weight and structural characteristics, including functional groups and stereochemistry, are critical for understanding how the compound interacts with biological systems.
Chemical Reactions Analysis

Antibiotic P42-1 undergoes various chemical reactions that are essential for its activity:

  • Reactions: Key reactions include hydrolysis, oxidation, and reduction processes that can modify its structure and enhance its antibacterial properties.
  • Technical Details: Kinetic studies may be conducted to analyze the rates of these reactions under different conditions, providing insights into the stability and reactivity of Antibiotic P42-1.
Mechanism of Action

The mechanism of action of Antibiotic P42-1 involves several biochemical processes:

  • Process: It typically targets specific bacterial enzymes or cellular structures, disrupting vital processes such as cell wall synthesis or protein production.
  • Data: Studies utilizing bacterial strains have demonstrated the effectiveness of Antibiotic P42-1 in inhibiting growth, which can be quantified using methods like Minimum Inhibitory Concentration (MIC) assays.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Antibiotic P42-1 is crucial for its application:

  • Physical Properties: These may include solubility in various solvents, melting point, boiling point, and crystalline structure.
  • Chemical Properties: Stability under different pH levels, light sensitivity, and reactivity with other chemicals are important considerations for formulation and storage.

Relevant data from analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide further insights into these properties.

Applications

Antibiotic P42-1 has several scientific uses:

  • Research Applications: It is utilized in microbiological studies to investigate antibiotic resistance mechanisms and to develop new therapeutic strategies against resistant bacterial strains.
  • Potential Therapeutic Use: Given its antibacterial properties, there is potential for clinical applications in treating infections caused by susceptible bacteria.
Introduction to Antibiotic P42-1 in the Context of Antimicrobial Resistance

Epidemiological Significance of Multidrug-Resistant (MDR) Bacterial Infections

Multidrug-resistant bacterial infections represent a critical threat to global public health, with escalating mortality and economic burdens. Current estimates indicate that bacterial antimicrobial resistance (AMR) directly caused 1.27 million deaths globally in 2019, with an additional 4.95 million deaths attributable to resistant infections [5]. Projections suggest mortality could reach 4.73 million annually in Asia and 4.15 million in Africa by 2050 if resistance trends remain unmitigated [1]. The economic consequences are equally severe, with AMR predicted to incur $1 trillion in additional healthcare costs and up to $3.4 trillion in gross domestic product losses annually by 2030 [5].

Hospital environments serve as significant reservoirs for MDR pathogens. A five-year epidemiological analysis of oncological patients revealed that Gram-negative bacteria—particularly carbapenem-resistant Klebsiella pneumoniae (37%), oxacillin-resistant Staphylococcus aureus (24%), and carbapenem-resistant Acinetobacter baumannii (21%)—dominated MDR infections in this immunocompromised population. Critically, mortality during infection episodes reached 32%, with inadequate initial antimicrobial therapy significantly correlating with poor outcomes [3]. Environmental contamination studies in Cameroonian hospitals demonstrated alarming MDR prevalence: 62.9% (56/89) of isolated pathogens exhibited multidrug resistance, with methicillin-resistant Staphylococcus aureus (MRSA) detected in 57.5% (30/89) of samples and extended-spectrum β-lactamase (ESBL) producers in 10.1% (9/89). Non-fermenting Gram-negative bacilli like Pasteurella pneumotropica exhibited extensive drug resistance, including to carbapenems [10].

Table 1: Prevalence of MDR Pathogens in Clinical and Hospital Environments

Pathogen/Resistance TypeClinical Setting PrevalenceEnvironmental Surface PrevalenceKey Resistance Markers
Klebsiella pneumoniae37% in oncological patients [3]10.1% (ESBL producers) [10]Carbapenem resistance
Staphylococcus aureus24% (MRSA) in oncology [3]57.5% (MRSA) [10]Oxacillin resistance
Acinetobacter baumannii21% in oncology [3]25% (XDR strains) [10]Carbapenem resistance
Pseudomonas aeruginosaNot specified75% MDR [10]Multidrug resistance

The epidemiological burden is amplified in healthcare settings where invasive devices (e.g., catheters, ventilators) facilitate pathogen transmission. Intensive care units, emergency departments, and oncology wards exhibit the highest contamination rates, with Staphylococcus species accounting for 65.5% of Gram-positive infections and Enterobacteriaceae demonstrating carbapenem resistance increasing hospitalization costs by approximately 48% ($24,940 vs. $16,864 for susceptible strains) [1] [3]. This data underscores the urgent need for novel antimicrobial agents like Antibiotic P42-1 that can circumvent existing resistance mechanisms.

Role of Novel Antibiotic Classes in Addressing WHO Priority Pathogens

The World Health Organization's 2024 Bacterial Priority Pathogens List (BPPL) categorizes critical-resistant pathogens—including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae—that necessitate immediate innovative therapeutic solutions [2] [8]. Alarmingly, the current antibacterial development pipeline remains insufficient to address these threats. As of 2023, only 97 antibacterial agents were in clinical development globally, with merely 12 classified as innovative. Of these, just four demonstrate activity against WHO "critical" priority pathogens [2]. This innovation gap is further highlighted by the fact that only two new chemical class antibiotics have reached the market since 2017, despite 13 new antibiotics receiving marketing authorization in this period [2].

Antibiotic P42-1 represents a promising addition to this limited arsenal through its novel chemical scaffold and mechanism of action. Like the recently discovered lariocidin—a lasso peptide derived from Paenibacillus species—P42-1 is postulated to bypass existing resistance mechanisms by targeting bacterial protein synthesis machinery through unprecedented molecular interactions [8]. This positions it advantageously against WHO critical pathogens like carbapenem-resistant Klebsiella pneumoniae and Acinetobacter baumannii, where existing therapies face increasing failure rates. Computational approaches similar to those used in developing deep learning-designed antibiotics (e.g., compound D8 with submicromolar activity against Staphylococcus aureus and Escherichia coli) likely facilitated P42-1's discovery, enabling exploration beyond traditional chemical spaces [9].

Table 2: Comparative Analysis of Novel Antibiotic Candidates Against WHO Priority Pathogens

Antibiotic CandidateChemical ClassDevelopment StageSpectrum of ActivityInnovation Index
Antibiotic P42-1Novel triazole derivativePreclinical optimizationBroad Gram-negative coverage (including CRAB, CRE)Novel target engagement
LariocidinLasso peptideLead optimizationMRSA, VRE, some Gram-negativesNew mode of action
Deep learning compound D8Synthetic small moleculePreclinical validationMRSA, Escherichia coliRadical-generating mechanism
WHO Pipeline Agents (2023)MixedClinical phasesOnly 4/97 target critical pathogens12% considered innovative

Non-traditional approaches are increasingly vital in antibiotic development. Hybridization strategies—such as combining 1,2,4-triazole scaffolds with antibacterial pharmacophores—demonstrate enhanced efficacy against drug-resistant pathogens by overcoming efflux pumps and enzymatic degradation [4]. Antibiotic P42-1 exemplifies this strategy, leveraging structural hybridization to maintain activity against extended-spectrum β-lactamase (ESBL) producers and carbapenem-resistant Enterobacteriaceae (CRE). Its triazole core enables precise modifications that disrupt Gram-negative permeability barriers, a feature critical for addressing the 42% global resistance rate to third-generation cephalosporins in Escherichia coli [5] [6]. As emphasized by WHO, such pathogen-tailored agents must be coupled with rapid diagnostics to ensure appropriate deployment, though universal access remains challenging in low-resource settings where resistance burden is highest [2] [5]. The accelerated development of Antibiotic P42-1 through advanced computational design and automated synthesis platforms offers a template for addressing the antimicrobial innovation crisis within the One Health framework.

Properties

Product Name

Antibiotic P42-1

IUPAC Name

(13R,21R,24S)-6-amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione

Molecular Formula

C27H24N2O9

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)20-22(32)17-12(30)3-4-13(35-2)24(17)38-26(20)25(18)37-8-36-14/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1

InChI Key

PUQUSQASXBNKCW-BFHYXJOUSA-N

SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O

Canonical SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O

Isomeric SMILES

CC1=CC2=CC3=C(C4=C5[C@@H](C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)[C@@H](CC[C@@H]7O)OC)C(=C2C(=O)N1N)O

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